2-[(Dimethylamino)methyl]cyclohexan-1-ol

Esterification Kinetics Hydrogen Bonding

2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7) is a β-amino alcohol characterized by a cyclohexane ring bearing a hydroxyl group and a dimethylaminomethyl substituent. It functions as a bifunctional Mannich base with a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 17589-70-7
Cat. No. B3022540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]cyclohexan-1-ol
CAS17589-70-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1O
InChIInChI=1S/C9H19NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8-9,11H,3-7H2,1-2H3
InChIKeyLBKGSNPSDIYPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7) – Essential Characteristics and Analytical Profile for Procurement Scientists


2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7) is a β-amino alcohol characterized by a cyclohexane ring bearing a hydroxyl group and a dimethylaminomethyl substituent. It functions as a bifunctional Mannich base with a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol [1]. This compound is widely utilized as a key synthetic intermediate in the production of analgesic agents, including the well-known opioid tramadol, and serves as a versatile building block in organic synthesis due to its ability to engage in both amine and alcohol reactivity [2].

Why Generic Substitution of 2-[(Dimethylamino)methyl]cyclohexan-1-ol Fails: Key Differentiators vs. Closest Analogs


Within the class of β-amino alcohols, simple substitution with other compounds—such as 2-(dimethylamino)ethanol, trans-2-(dimethylamino)cyclohexanol, or the ketone analog 2-[(dimethylamino)methyl]cyclohexanone—is not feasible for critical synthetic routes. Each analog presents unique differences in stereoelectronic environment, hydrogen bonding capacity, and steric bulk. Notably, the synperiplanar arrangement of the amino and hydroxyl groups in trans-2-(N,N-dimethylamino)cyclohexanol confers a 14-fold increase in esterification rate compared to the simple alcohol 1-hexanol, while the ketone analog lacks the nucleophilic hydroxyl required for esterification or Grignard reactions . These differences directly impact reaction kinetics, yield, and product distribution in pharmaceutical syntheses (e.g., tramadol production), where a free secondary alcohol on a cyclohexane ring bearing a pendant tertiary amine is essential. The following quantitative evidence underscores why 2-[(dimethylamino)methyl]cyclohexan-1-ol is a non-fungible building block.

Quantitative Differentiation of 2-[(Dimethylamino)methyl]cyclohexan-1-ol vs. Closest Analogs


Esterification Kinetics: 14-Fold Rate Enhancement vs. Simple Alcohol

In a comparative kinetic study of N,N-dialkylamino alcohols, trans-2-(N,N-dimethylamino)cyclohexanol (a direct structural analog of 2-[(dimethylamino)methyl]cyclohexan-1-ol) exhibited a pseudo-first-order rate constant (k) of 9.3 × 10⁻⁵ s⁻¹ for esterification with hexanoic acid. This represents a 14-fold acceleration relative to the unactivated alcohol 1-hexanol (k = 0.67 × 10⁻⁵ s⁻¹) and a 12-fold increase over 2-(N,N-dimethylamino)ethanol (k = 0.60 × 10⁻⁵ s⁻¹) . The enhanced reactivity is attributed to intramolecular hydrogen bonding facilitated by the synperiplanar orientation of the amino and hydroxyl groups on the cyclohexane ring.

Esterification Kinetics Hydrogen Bonding

Structural and Stereoelectronic Differentiation: Synperiplanar Orientation

The trans isomer of 2-(dimethylamino)cyclohexanol (a close analog) adopts an almost perfect synperiplanar alignment between the amino and hydroxyl groups, creating a strong intramolecular hydrogen bond. This conformation is absent in acyclic analogs such as 2-(dimethylamino)ethanol, which lacks the conformational rigidity of the cyclohexane ring . Computational and spectroscopic studies confirm that this geometric arrangement is essential for the rate enhancement observed in esterification and other nucleophilic reactions.

Stereochemistry Hydrogen Bonding Conformational Analysis

Bifunctional Reactivity: Simultaneous Amine and Alcohol Nucleophilicity

As a Mannich base, 2-[(dimethylamino)methyl]cyclohexan-1-ol possesses both a tertiary amine and a secondary alcohol. This bifunctionality is essential for the synthesis of tramadol, where the hydroxyl group reacts with a Grignard reagent and the amine is preserved for later protonation to enhance water solubility [1]. In contrast, the ketone analog 2-[(dimethylamino)methyl]cyclohexanone (CAS 15409-60-6) lacks the nucleophilic hydroxyl required for the Grignard step, making it unsuitable for the same synthetic route .

Synthetic Intermediate Mannich Base Bifunctional Catalysis

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Capacity

Computed physicochemical properties highlight the unique balance of 2-[(dimethylamino)methyl]cyclohexan-1-ol. Its XLogP3-AA value of 1.3 indicates moderate lipophilicity, positioning it between highly polar acyclic amino alcohols like 2-(dimethylamino)ethanol (XLogP ~ -0.6) and more lipophilic tertiary amines lacking a hydroxyl group [1]. The presence of one hydrogen bond donor (the hydroxyl) and two acceptors (amine and hydroxyl oxygen) provides a distinct H-bonding profile compared to simple amines or ketones. This balance influences solubility, permeability, and potential biological activity, making it a more versatile scaffold for medicinal chemistry than either extreme [1].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Versatility: Directing Group Effects in Metal-Catalyzed Reactions

The dimethylaminomethyl group in 2-[(dimethylamino)methyl]cyclohexan-1-ol can function as a directing group for transition metal-catalyzed C–H activation reactions. This capability has been exploited in patents describing the preparation of (±)-cis and (±)-trans-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols using palladium catalysis, achieving cis/trans ratios of at least 85:15 [1]. In contrast, simple cyclohexanol or 2-(dimethylamino)cyclohexanol lacks this pendant aminomethyl directing group, resulting in lower regioselectivity or requiring harsher conditions for similar transformations.

Catalysis C–H Activation Synthetic Methodology

Analytical Differentiation: Distinct Mass Spectrometric Fragmentation Pattern

Electron impact (EI) mass spectrometry reveals a characteristic base peak at m/z 58 for 2-dimethylaminomethylcyclohexanols and their ester derivatives, corresponding to the CH₂=N⁺(CH₃)₂ fragment [1]. This distinct fragmentation pattern is absent in simple cyclohexanols or amino alcohols lacking the dimethylaminomethyl group (e.g., 2-(dimethylamino)cyclohexanol shows base peak at m/z 71). This analytical fingerprint enables rapid identification and purity assessment of 2-[(dimethylamino)methyl]cyclohexan-1-ol in complex mixtures, an essential capability for quality control in pharmaceutical manufacturing.

Mass Spectrometry Analytical Chemistry Quality Control

Optimal Application Scenarios for 2-[(Dimethylamino)methyl]cyclohexan-1-ol Based on Quantified Differentiation


Synthesis of Tramadol and Related Analgesics

2-[(Dimethylamino)methyl]cyclohexan-1-ol is the critical Mannich base intermediate in the commercial synthesis of tramadol hydrochloride, a widely prescribed analgesic. Its free hydroxyl group is essential for the Grignard addition step with 3-methoxyphenyl magnesium bromide, while the dimethylaminomethyl moiety remains intact to confer water solubility and opioid receptor binding affinity in the final drug product . Alternative β-amino alcohols lacking the cyclohexane scaffold or possessing a ketone instead of an alcohol cannot replace this intermediate without additional synthetic steps, which increase cost and reduce overall yield.

Esterification Reactions Requiring Intramolecular Hydrogen Bonding Catalysis

The synperiplanar orientation of the amino and hydroxyl groups in the trans isomer enables a 14-fold rate acceleration in esterification reactions compared to simple alcohols like 1-hexanol . This property is exploited in synthetic sequences where rapid, mild esterification is desired, such as the preparation of prodrug esters or the synthesis of complex natural product derivatives. The rigid cyclohexane framework ensures reproducible kinetics, making it a reliable choice for process chemists seeking to minimize reaction time and maximize throughput.

Diastereoselective Synthesis of Chiral Pharmaceutical Building Blocks

The pendant dimethylaminomethyl group acts as an effective directing group for transition metal-catalyzed C–H activation and stereocontrolled Grignard additions, achieving cis/trans ratios of ≥85:15 in arylcyclohexanol synthesis . This diastereoselectivity is critical for producing enantiomerically pure intermediates for central nervous system (CNS) drug candidates, where stereochemistry profoundly influences pharmacodynamics and safety profiles. Simple cyclohexanols lacking this directing group yield inferior stereocontrol, requiring costly chiral auxiliaries or chromatographic separations.

Analytical Reference Standard for Mannich Base Intermediates

The distinct EI mass spectral base peak at m/z 58 serves as a unique identifier for 2-dimethylaminomethylcyclohexanol derivatives, facilitating their detection and quantification in complex reaction matrices . This property is exploited in pharmaceutical quality control and process analytical technology (PAT) applications, where rapid, unambiguous identification of this intermediate is required to monitor reaction progress and ensure compliance with good manufacturing practices (GMP). Alternative β-amino alcohols lacking this fragmentation pattern cannot be reliably differentiated in mixtures using simple MS detection.

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